Counter-Ion Impact on Physicochemical Properties
The potassium salt (CAS 94231-61-5) exhibits a calculated LogP of 2.67, compared to the sodium analog sodium 3-[(5-amino-1H-benzimidazol-2-yl)thio]propanesulphonate (CAS 68201-78-5) which, due to the additional polar amino group and smaller cation, is expected to have a significantly lower LogP (<1) . This difference in lipophilicity directly affects membrane permeability and extraction behavior. Furthermore, the potassium salt's larger ionic radius often leads to different crystal packing and hygroscopicity profiles compared to sodium salts of sulfonates, which is critical for formulation and long-term storage [1].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.67 (calculated, ChemSrc) |
| Comparator Or Baseline | Sodium 3-[(5-amino-1H-benzimidazol-2-yl)thio]propanesulphonate (CAS 68201-78-5), estimated LogP < 1 due to additional amino group and smaller cation |
| Quantified Difference | ΔLogP > 1.6 (estimated) |
| Conditions | In silico prediction; experimental LogP validation is not available in public literature for these specific compounds |
Why This Matters
A higher LogP suggests superior partitioning into organic phases or biological membranes, which is crucial for applications requiring cellular uptake or extraction efficiency.
- [1] Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Class-level evidence for counter-ion effects on solubility and crystallinity of sulfonate salts). View Source
